molecular formula CH6N4 B1677879 Aminoguanidine CAS No. 79-17-4

Aminoguanidine

Cat. No. B1677879
CAS RN: 79-17-4
M. Wt: 74.09 g/mol
InChI Key: HAMNKKUPIHEESI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aminoguanidine, also known as Pimagedine, is an organic base and a derivative of guanidine . It was an investigational drug for the treatment of diabetic nephropathy, but it is no longer under development . It functions as an inhibitor of diamine oxidase and nitric oxide synthase . It acts to reduce levels of advanced glycation end products (AGEs) through interacting with 3-deoxyglucosone, glyoxal, methylglyoxal, and related dicarbonyls .


Synthesis Analysis

The industrial synthesis of Aminoguanidine uses the reaction between cyanamide and hydrazine in aqueous solution . The compound can also be obtained from the reduction of nitroguanidine with zinc in acetic acid .


Molecular Structure Analysis

Aminoguanidine has a molecular weight of 74.0851 . Its IUPAC Standard InChI is InChI=1S/CH6N4/c2-1(3)5-4/h4H2, (H4,2,3,5) .


Chemical Reactions Analysis

Aminoguanidine is highly basic and will readily absorb carbon dioxide forming aminoguanidine carbonate/bicarbonate . It is involved in a chemical reaction between carbonyl groups and free amino groups, which leads to the formation of Amadori products. These then undergo irreversible dehydration and rearrangements to form advanced glycation end products (AGEs) .


Physical And Chemical Properties Analysis

Aminoguanidine is a colorless solid that is soluble in water and ethanol . It is basic, producing salts when reacted with organic acids . It has a density of 1.72 g/cm^3 and a boiling point of 261 °C (502 °F; 534 K) .

Scientific Research Applications

Aminoguanidine as a Therapeutic Agent

Aminoguanidine (AG) is primarily recognized for its potential in preventing the formation of advanced glycation endproducts (AGEs). It reacts with alpha,beta-dicarbonyl compounds like methylglyoxal, glyoxal, and 3-deoxyglucosone, forming substituted 3-amino-1,2,4-triazine derivatives. This reaction inhibits the accumulation of AGEs, a risk factor in disease progression, particularly in vascular complications associated with diabetes. However, AG's pharmacological activities are not limited to this; it also inhibits nitric oxide synthase and semicarbazide-sensitive amine oxidase (SSAO). These broader activities necessitate controls in anti-glycation studies due to AG's reactivity with various biological molecules (Thornalley, 2003).

DNA Damage by Free Radical Production

AG has been studied for its impact on DNA damage, specifically its ability to damage supercoiled plasmid DNA in the presence of the transition metal Fe+3. The study highlights AG's capacity to produce hydroxyl radicals and hydrogen peroxide, raising concerns about its use in clinical settings, particularly in diabetes prophylaxis (Suji & Sivakami, 2006).

Retinal Metabolism in Diabetes

AG has shown efficacy in inhibiting the development of retinal lesions in diabetic rats and dogs. Its administration impacts various metabolic abnormalities in the retina, such as oxidative stress, nitric oxide (NO) levels, and protein kinase C (PKC) activity. This suggests that AGE formation may be crucial in the pathogenesis of retinopathy. AG's ability to normalize hyperglycemia-induced increases in retinal oxidative stress, NO, and PKC in diabetic conditions implies a complex mechanism in inhibiting retinal microvascular disease in diabetes (Kowluru, Engerman, & Kern, 2000).

Plant Stress Responses

Recent studies have explored AG's role in plant stress responses, particularly in abiotic stress. AG, often used as a diamine oxidase inhibitor, also affects nitric oxide (NO) production and has antiglycation effects. These findings suggest a need for more cautious application and research into AG's exact mechanisms in plants, especially concerning polyamine-related mechanisms (Köhler & Szepesi, 2023).

Antioxidant Properties

AG has displayed significant antioxidant properties in various cell lines. For instance, it protects boar spermatozoa against oxidative stress, improving sperm velocity, plasma membrane and acrosome integrity, and reducing lipid peroxidation. This positions AG as a potential therapeutic agent in vitro againstoxidative stress in semen samples (Pintus et al., 2018).

Effects on Visual Evoked Potentials and Antioxidant Status

Aminoguanidine has been studied for its effects on visual evoked potentials (VEPs), antioxidant status, and lipid peroxidation in rats exposed to chronic restraint stress. It significantly decreased retina and brain TBARS levels and reduced brain and retina nitrite and nitrate levels. Additionally, AG increased antioxidant enzyme activities in both brain and retina, showing potential in preventing changes caused by stress (Akpınar et al., 2007).

Prevention of Diabetic Retinopathy

In diabetic rats, aminoguanidine treatment prevented basement membrane expansion in retinal capillaries, a characteristic of diabetic retinopathy. This effect is attributed to AG's AGE inhibition properties, suggesting AGEs' crucial role in the pathogenesis of basement membrane thickening during diabetic retinopathy (Gardiner, Anderson, & Stitt, 2003).

Inhibition of Connective Tissue Growth Factor in Diabetes

Aminoguanidine's role in preventing the expression of connective tissue growth factor (CTGF) and accumulation of matrix protein fibronectin in diabetic nephropathy was also highlighted. This indicates AG's potential in attenuating mesangial expansion, possibly mediated by CTGF, which is linked to anti-fibrotic effects in diabetes (Twigg et al., 2002).

Cardiovascular Applications

Studies on aminoguanidine have also extended to its effects on cardiac pumping mechanics in rats with streptozotocin and nicotinamide-induced type 2 diabetes. AG showed benefits on cardiac pumping mechanics in terms of maximal systolic elastance and theoretical maximum flow, indicating its potential in cardiovascular therapeutic applications (Wu et al., 2008).

Additional Insights

Further research has delved into AG's role in reducing nitrosative stress in the retina and liver in diabetes, its transport processes in kidney cells, and its effects on inflammation and infection response. These studiescontinue to underline the diverse potential of AG in various biomedical applications.

For example, AG's impact on reducing nitrosative stress in diabetic retinas suggests a mechanism of action that could involve inhibition of nitric oxide production, potentially contributing to its efficacy in preventing diabetic retinopathy (Du, Smith, Miller, & Kern, 2002). Furthermore, the ability of AG to reduce oxidative and nitrosative stress in the liver of diabetic animals, as indicated by decreased expression of liver lipoperoxidation and other markers, highlights its potential in addressing complications of diabetes beyond the vascular system (Di Naso et al., 2012).

In the context of dental health, AG has been shown to reduce the intensity of inflammatory responses in periapical lesions, demonstrating its potential utility in dental medicine and inflammation control (Farhad et al., 2011).

Lastly, AG's ability to protect against radiation-induced small-bowel damage through its antioxidant effects suggests a role in radiation therapy, potentially benefiting patients undergoing pelvic and abdominal radiotherapies (Huang, Wang, Lin, & Yang, 2009).

Safety And Hazards

Aminoguanidine may cause an allergic skin reaction . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is toxic to aquatic life with long-lasting effects .

Future Directions

Aminoguanidine has the potential to slow the aging process by protecting the proteins that make up the human body, such as the skin proteins (collagen and elastin), eye lens protein, nerve protein, and kidney proteins from aging damage . It has shown promise in preventing signs of aging before they occur . It has also shown potential in the treatment of diabetes-associated neurological diseases .

properties

IUPAC Name

2-aminoguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH6N4/c2-1(3)5-4/h4H2,(H4,2,3,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMNKKUPIHEESI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NN)(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1937-19-5 (hydrochloride)
Record name Pimagedine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5040964
Record name Aminoguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5040964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

74.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pimagedine reportedly inhibits the formation of glycosylated proteins (advanced glycosylation end-products) and has other actions including inhibition of aldose reductase.
Record name Pimagedine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05383
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Aminoguanidine

CAS RN

79-17-4
Record name Aminoguanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pimagedine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pimagedine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05383
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Aminoguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5040964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aminoguanidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.076
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIMAGEDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SCQ4EZQ113
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aminoguanidine
Reactant of Route 2
Aminoguanidine
Reactant of Route 3
Aminoguanidine
Reactant of Route 4
Aminoguanidine
Reactant of Route 5
Aminoguanidine
Reactant of Route 6
Aminoguanidine

Citations

For This Compound
42,100
Citations
BO Nilsson - Inflammation Research, 1999 - Springer
Aminoguanidine (AMG) was prepared more than 100 years ago. During the last 10 years two important effects of AMG have been discovered which have made this molecule attract a lot …
Number of citations: 266 idp.springer.com
PJ Thornalley - Archives of biochemistry and biophysics, 2003 - Elsevier
Aminoguanidine (AG) is a prototype therapeutic agent for the prevention of formation of advanced glycation endproducts. It reacts rapidly with α,β-dicarbonyl compounds such as …
Number of citations: 739 www.sciencedirect.com
HP Hammes, S Martin, K Federlin… - Proceedings of the …, 1991 - National Acad Sciences
… Treatment of diabetic rats for 26 weeks with aminoguanidine, … Aminoguanidine treatment completely prevented abnormal … In contrast, aminoguanidine-treated diabetic animals had only …
Number of citations: 787 www.pnas.org
MJ Griffiths, M Messent, RJ MacAllister… - British journal of …, 1993 - ncbi.nlm.nih.gov
… Contraction caused by aminoguanidine in endothelium-denuded … of aminoguanidine mediated by arachidonic acid metabolites or histamine. 4. Contraction caused by aminoguanidine …
Number of citations: 483 www.ncbi.nlm.nih.gov
D Edelstein, M Brownlee - Diabetes, 1992 - Am Diabetes Assoc
… hydrazine compound aminoguanidine-HCI … aminoguanidine inhibits the formation of AGE has not been determined, however. In this study, we obtained evidence that aminoguanidine …
Number of citations: 458 diabetesjournals.org
JAL Flynn, CA Scanga, KE Tanaka… - The Journal of …, 1998 - journals.aai.org
A unique feature of Mycobacterium tuberculosis is its ability to establish latent infection in the human host, which can reactivate to cause disease years later. In the present study, the …
Number of citations: 312 journals.aai.org
JA Corbett, RG Tilton, K Chang, KS Hasan, Y Ido… - Diabetes, 1992 - Am Diabetes Assoc
… aminoguanidine. Glucose-induced vascular changes in nondiabetic rats are also prevented by aminoguanidine … Aminoguanidine and NMMA are equipotent inhibitors of interleukin-1 p-…
Number of citations: 811 diabetesjournals.org
TP Misko, WM Moore, TP Kasten, GA Nickols… - European journal of …, 1993 - Elsevier
… have demonstrated that aminoguanidine selectively inhibits … we have shown that aminoguanidine is equipotent to N G -… Thus, aminoguanidine may be useful as a selective inhibitor …
Number of citations: 883 www.sciencedirect.com
M Brownlee, H Vlassara, A Kooney, P Ulrich, A Cerami - Science, 1986 - science.org
… Aminoguanidine administration to rats was equally effective … The identification of aminoguanidine as an inhibitor of … a potential clinical role for aminoguanidine in the future …
Number of citations: 578 www.science.org
C Courderot‐Masuyer, F Dalloz… - Fundamental & …, 1999 - Wiley Online Library
It is well known that aminoguanidine (AG) can diminish advanced glycosylation of proteins, which might be beneficial in preventing chronic diabetic complications. Recent reports …
Number of citations: 79 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.